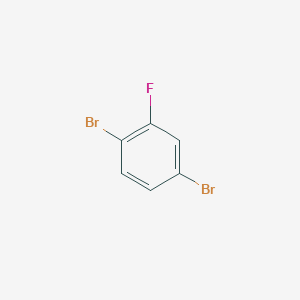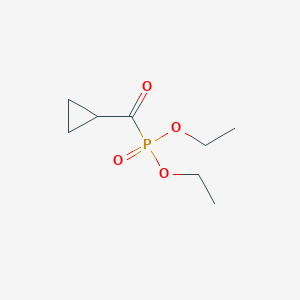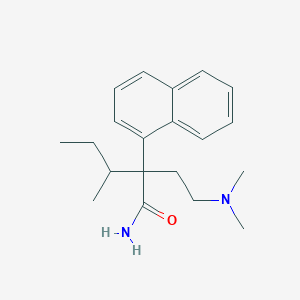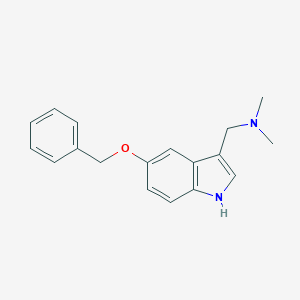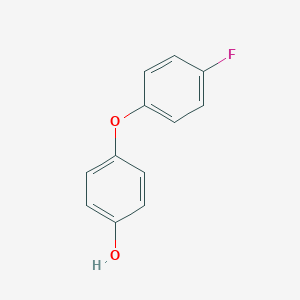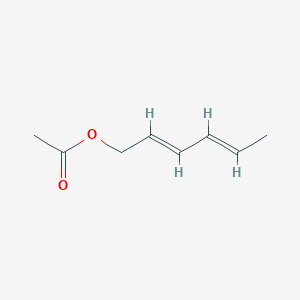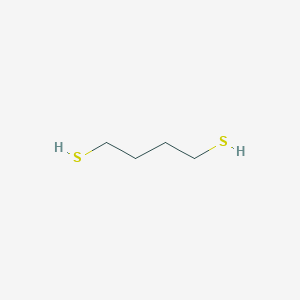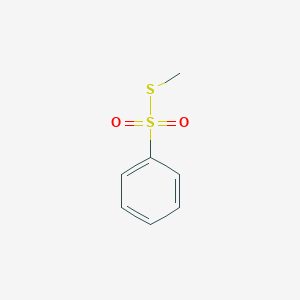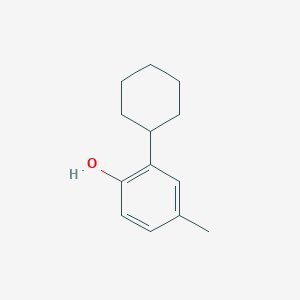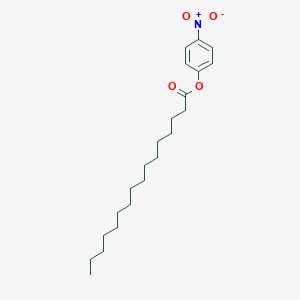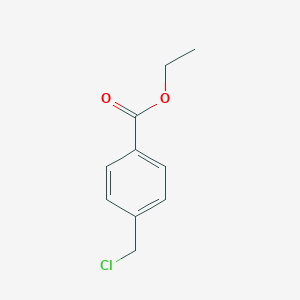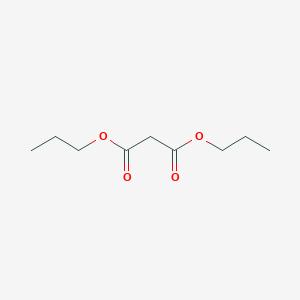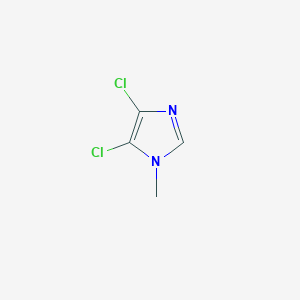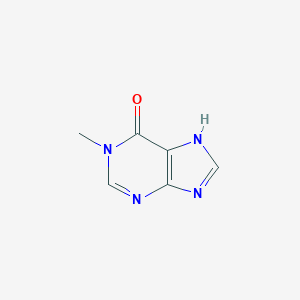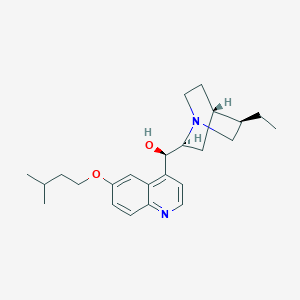
Euprocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Euprocin is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. It is a synthetic compound that is produced through a multistep synthesis process.
科学的研究の応用
Euprocin has potential applications in various scientific fields such as medicine, agriculture, and environmental science. In medicine, Euprocin has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, Euprocin has been shown to have insecticidal properties and has been studied for its potential use in pest control. In environmental science, Euprocin has been studied for its potential use in water treatment and pollution control.
作用機序
The mechanism of action of Euprocin is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Euprocin has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and memory.
生化学的および生理学的効果
Euprocin has been shown to have various biochemical and physiological effects. In vitro studies have shown that Euprocin inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. In addition, Euprocin has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
Euprocin has various advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be produced in large quantities and is readily available for research purposes. Another advantage is that it has been shown to have various biological activities, which makes it a promising candidate for further research. However, one limitation is that the mechanism of action of Euprocin is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that Euprocin is a relatively new compound, which means that there is limited information available on its toxicity and safety.
将来の方向性
There are various future directions for research on Euprocin. One direction is to further study its mechanism of action and its effects on various biological processes. Another direction is to study its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative diseases. In addition, there is a need for further research on the toxicity and safety of Euprocin, especially in vivo studies. Finally, there is a need for research on the potential use of Euprocin in agriculture and environmental science, especially in the development of insecticides and pollution control agents.
合成法
Euprocin is synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4-dimethylphenol with ethylene oxide to produce 2-(2,4-dimethylphenoxy)ethanol. The second step involves the reaction of 2-(2,4-dimethylphenoxy)ethanol with thionyl chloride to produce 2-(2,4-dimethylphenoxy)ethyl chloride. The final step involves the reaction of 2-(2,4-dimethylphenoxy)ethyl chloride with 1,1-dimethylhydrazine to produce Euprocin.
特性
CAS番号 |
1301-42-4 |
|---|---|
製品名 |
Euprocin |
分子式 |
C24H34N2O2 |
分子量 |
382.5 g/mol |
IUPAC名 |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C24H34N2O2/c1-4-17-15-26-11-8-18(17)13-23(26)24(27)20-7-10-25-22-6-5-19(14-21(20)22)28-12-9-16(2)3/h5-7,10,14,16-18,23-24,27H,4,8-9,11-13,15H2,1-3H3/t17-,18-,23-,24+/m0/s1 |
InChIキー |
CAFOIGUDKPQBIO-BYIOMEFUSA-N |
異性体SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
正規SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



